molecular formula C22H19ClN2O5S2 B2917223 (3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894672-52-7

(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2917223
CAS No.: 894672-52-7
M. Wt: 490.97
InChI Key: BTRGMCSYLJERAU-NDENLUEZSA-N
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Description

The compound (3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a structurally complex heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazine core. This trione derivative integrates a benzyl group at position 1 and a substituted aminomethylidene moiety at position 3, with the 5-chloro-2,4-dimethoxyphenyl group contributing to its electronic and steric profile.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S2/c1-29-18-11-19(30-2)16(10-15(18)23)24-12-20-21(26)22-17(8-9-31-22)25(32(20,27)28)13-14-6-4-3-5-7-14/h3-12,24H,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGMCSYLJERAU-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno-thiazine core, followed by the introduction of the benzyl and chloro-dimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the benzyl and chloro-dimethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The thieno[3,2-c][1,2]thiazine trione core distinguishes this compound from related heterocycles such as thiazol-4(5H)-ones and 1,3-oxazines. For example:

  • Thiazol-4(5H)-ones: Analogues like (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (e.g., 6a–j in ) share a similar Z-configuration and benzylidene-substituted phenylamino groups but lack the fused thieno-thiazine system.
  • 1,3-Oxazines : Derivatives such as 6-(4-methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine () exhibit oxygen in place of sulfur within the heterocycle, leading to weaker π-π interactions and distinct solubility profiles .
Table 1: Core Structure Comparison
Compound Class Heteroatoms Ring Strain Conjugation Effects
Thieno[3,2-c][1,2]thiazine S, N Moderate Extended π-system
Thiazol-4(5H)-one S, N Low Localized conjugation
1,3-Oxazine O, N Low Limited π-delocalization

Substituent Effects

The 5-chloro-2,4-dimethoxyphenyl group in the target compound enhances lipophilicity and steric bulk compared to simpler phenyl or halogenated analogues. Key comparisons include:

  • (5Z)-2-[(3-Chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one (): This thiazol-4-one derivative substitutes fluorine at the benzylidene position, which increases electronegativity but reduces steric hindrance compared to the target compound’s dimethoxy groups .
  • 4-((4-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino) derivatives (): These s-triazine-based compounds exhibit multi-ring systems but lack the trione functionality, resulting in reduced hydrogen-bonding capacity .
Table 2: Substituent Impact on Bioactivity
Substituent Electronic Effect Lipophilicity (LogP) Steric Bulk
5-Chloro-2,4-dimethoxyphenyl Electron-withdrawing (Cl), donating (OMe) High (~3.2) High
3-Fluorobenzylidene Strongly electron-withdrawing Moderate (~2.8) Low
Phenylamino (unsubstituted) Neutral Low (~2.1) Minimal

Biological Activity

The compound (3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2λ6\lambda^6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

This compound belongs to the class of thieno[3,2-c][1,2]thiazine derivatives, which are known for their diverse biological activities. The presence of the benzyl and chloro-dimethoxyphenyl moieties suggests potential interactions with various biological targets.

Table 1: Structural Features

FeatureDescription
Core Structure Thieno[3,2-c][1,2]thiazine
Substituents Benzyl, 5-chloro-2,4-dimethoxyphenyl
Functional Groups Amino, methylene bridge

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that thieno[3,2-d][1,3]thiazine derivatives exhibited notable antitumor activity in models of experimental tumors in mice and rats .

Case Study: Cytotoxicity Testing

In a comparative analysis of thieno derivatives against cancer cell lines (MCF-7, HCT-116, and PC-3), compounds with similar structural features were tested for their IC50 values:

Compound TypeMCF-7 IC50 (μM)HCT-116 IC50 (μM)PC-3 IC50 (μM)
Thieno[3,2-d][1,3]thiazines19.4 ± 0.2214.5 ± 0.30Not reported
Doxorubicin (control)40.0 ± 3.9Not applicableNot applicable

These results indicate that certain derivatives may surpass traditional chemotherapeutic agents in efficacy against specific cancer types.

The proposed mechanism of action for this class of compounds includes:

  • DNA Interaction : Similar compounds have been shown to bind non-covalently to DNA, potentially leading to cytotoxic effects through disruption of DNA replication and transcription processes .
  • Enzyme Inhibition : Some thieno derivatives exhibit inhibitory effects on key enzymes involved in cancer cell proliferation.

Pharmacological Properties

In addition to anticancer properties, thieno derivatives have been investigated for other pharmacological effects:

  • Antimicrobial Activity : Certain analogs have demonstrated effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

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